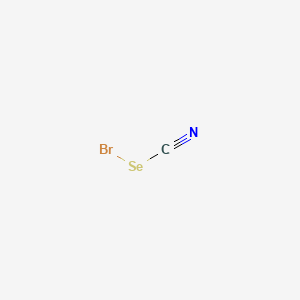

Selenium bromide cyanide

Description

Properties

CAS No. |

80039-77-6 |

|---|---|

Molecular Formula |

CBrNSe |

Molecular Weight |

184.89 g/mol |

IUPAC Name |

bromo selenocyanate |

InChI |

InChI=1S/CBrNSe/c2-4-1-3 |

InChI Key |

ROKKRODUCFTNAP-UHFFFAOYSA-N |

Canonical SMILES |

C(#N)[Se]Br |

Origin of Product |

United States |

Theoretical and Computational Investigations of Selenium Bromide Cyanide

Quantum Chemical Approaches to Molecular Structure and Bonding

Theoretical and computational chemistry provide powerful tools for investigating the molecular properties of novel and reactive compounds like selenium bromide cyanide (SeBrCN). Through the application of quantum chemical methods, it is possible to predict and understand its geometry, electronic structure, and bonding characteristics without the need for direct experimental synthesis and measurement. These computational approaches are broadly categorized into Density Functional Theory (DFT) and wave function-based ab initio methods.

Density Functional Theory (DFT) Studies on Ground State Geometry

Density Functional Theory has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost, making it particularly well-suited for geometry optimization. google.comarxiv.org DFT methods are used to determine the equilibrium atomic coordinates that correspond to the minimum energy on the potential energy surface. arxiv.org For a molecule like this compound, DFT calculations can provide critical insights into its bond lengths (Se-Br, Se-C, C-N) and bond angles, which are fundamental to understanding its stability and reactivity.

The accuracy of any DFT calculation is fundamentally dependent on the choice of the exchange-correlation (XC) functional, which approximates the complex many-body electron interactions. arxiv.orgaps.org There is no universal functional that performs best for all systems and properties, and the selection is a critical step in the computational setup. nih.gov The hierarchy of XC functionals is often described as "Jacob's Ladder," with each rung representing an increase in complexity and, generally, accuracy. aps.orgnih.gov

For selenocyanate (B1200272) systems and molecules containing heavy elements like selenium and bromine, the choice of functional is particularly important.

Generalized Gradient Approximation (GGA): Functionals like PBE and BLYP represent the second rung of Jacob's Ladder. While computationally efficient, they may not always provide sufficient accuracy for complex electronic environments. aps.orgnih.gov

Meta-GGA Functionals: Functionals such as SCAN, rSCAN, and r²SCAN add a dependency on the kinetic energy density, often improving performance over GGAs without a significant increase in computational cost. aps.orgarxiv.orgresearchgate.net

Hybrid Functionals: These functionals, such as the widely used B3LYP and PBE0, incorporate a portion of exact Hartree-Fock (HF) exchange, which can significantly improve the description of electronic properties. google.comnih.govnih.gov Hybrid functionals are often a reliable choice for geometry optimizations of main-group compounds. google.comnih.gov The PBE0 functional, in particular, when paired with a dispersion correction and a triple-zeta basis set, is considered a highly accurate method for molecules across the periodic table. google.com

Range-Separated Hybrid Functionals: Functionals like CAM-B3LYP and LC-BLYP partition the exchange interaction into short-range and long-range components, which can be crucial for describing charge transfer and long-range interactions. nih.gov

Double-Hybrid Functionals: As the highest rung, these functionals (e.g., ωB97M(2)) include a portion of the correlation energy from Møller-Plesset perturbation theory (MP2), often providing the highest accuracy but at a greater computational expense. nih.gov

Studies on related organoselenium compounds have employed functionals like M06-2X for geometry optimizations, indicating its utility for such systems. researchgate.net For a comprehensive study of SeBrCN, a selection of functionals from different rungs of Jacob's Ladder would typically be benchmarked to ensure the reliability of the predicted geometry.

| Functional Type | Examples | Key Characteristics | Suitability for Se/Br Compounds |

|---|---|---|---|

| GGA | PBE, BLYP | Computationally efficient; depends on electron density and its gradient. | Good for initial explorations; may lack quantitative accuracy. aps.orgnih.gov |

| Meta-GGA | SCAN, r²SCAN | Includes kinetic energy density; often more accurate than GGAs. | Offers improved accuracy with good efficiency, though some SCAN functionals can have numerical stability issues. aps.org |

| Hybrid | B3LYP, PBE0 | Mixes GGA exchange with a percentage of exact HF exchange. | Often provides a robust balance of cost and accuracy for geometries. PBE0 is a strong candidate. google.com |

| Range-Separated | CAM-B3LYP, LC-BLYP | Treats short-range and long-range exchange differently. | Particularly useful for excited states and charge-transfer properties. nih.gov |

In computational chemistry, a basis set is a set of mathematical functions used to construct molecular orbitals. google.com The choice of basis set is crucial for obtaining accurate results, as an incomplete set can introduce significant errors. For a molecule containing heavy atoms like selenium and bromine, the selection requires careful consideration.

Pople-style basis sets: Sets like 6-31G(d) or the triple-split-valence 6-311G(d,p) are common for general-purpose calculations. The addition of polarization functions (e.g., 'd' on heavy atoms, 'p' on hydrogen) and diffuse functions ('+' or '++') is essential for accurately describing bonding and non-bonding electron pairs, especially in polar molecules.

Correlation-consistent basis sets: Dunning's cc-pVnZ (correlation-consistent polarized Valence n-Zeta) basis sets (where n=D, T, Q, etc., for double, triple, quadruple-zeta) are designed to systematically converge towards the complete basis set (CBS) limit. researchgate.net For anions or systems where electron density is diffuse, augmented versions (aug-cc-pVnZ) that include extra diffuse functions are recommended. researchgate.netechemi.com For heavy elements like bromine, these are often a reliable choice. researchgate.netechemi.com

Karlsruhe basis sets: The def2 series of basis sets (e.g., def2-SVP, def2-TZVP, def2-QZVPP) are well-regarded for their efficiency and accuracy across a wide range of the periodic table and are often recommended for DFT calculations. researchgate.net

Specialized Basis Sets: For selenium, specific J-oriented basis sets like pecJ-n and acvXz-J have been developed to accurately calculate specific properties like NMR spin-spin coupling constants, but their principles of construction highlight the need for flexibility in the core and valence regions. nih.govresearchgate.net

Convergence Criteria: To ensure a calculation is reliable, the results must be converged with respect to the basis set size. This is typically checked by performing calculations with a series of increasingly larger basis sets (e.g., cc-pVDZ -> cc-pVTZ -> cc-pVQZ). The property of interest (e.g., bond length or energy) is considered converged when increasing the basis set size further results in only a negligible change. tau.ac.il For molecules with heavy atoms, achieving convergence is critical for reliable predictions. researchgate.net

| Basis Set Family | Example | Description | Primary Application |

|---|---|---|---|

| Pople Style | 6-311+G(d,p) | Triple-zeta valence with diffuse and polarization functions. | General purpose geometry optimizations and frequency calculations. |

| Correlation-Consistent | aug-cc-pVTZ | Triple-zeta quality, designed for systematic convergence of correlation energy. Augmented with diffuse functions. | High-accuracy calculations, especially with correlated methods. researchgate.netechemi.com |

| Karlsruhe | def2-TZVP | Triple-zeta valence with polarization functions. | Efficient and reliable for DFT calculations across the periodic table. researchgate.net |

Geometry optimization is an iterative process that seeks to find a stationary point on the potential energy surface. arxiv.org This is typically achieved using quasi-Newton methods, such as the Broyden–Fletcher–Goldfarb–Shanno (BFGS) algorithm, which uses the calculated energy gradients to guide the search for a minimum. aps.org

Closed-Shell Systems: this compound, in its ground state, is expected to be a closed-shell molecule, meaning it has an even number of electrons that are all spin-paired in molecular orbitals. uni-rostock.de For these systems, Restricted Hartree-Fock (RHF) or Restricted DFT (RDFT) methods are used. In this formalism, each spatial orbital is occupied by two electrons with opposite spins. uni-rostock.de The optimization process is generally straightforward, proceeding until the forces on each atom are effectively zero and the energy is at a minimum.

Open-Shell Systems: Although SeBrCN is a closed-shell molecule, the methodology for open-shell systems (radicals, certain excited states) is also well-established. These systems have one or more unpaired electrons. The most common approach is the Unrestricted Hartree-Fock (UHF) or Unrestricted DFT (UDFT) method, where different spatial orbitals are used for alpha (spin-up) and beta (spin-down) electrons. uni-rostock.de A primary drawback of the UHF/UDFT approach is that the resulting wave function is not a pure spin state and can suffer from "spin contamination," where it becomes a mixture of different spin states. uni-rostock.dewikipedia.org An alternative is the Restricted Open-Shell Hartree-Fock (ROHF) method, which constrains as many electrons as possible to be in doubly-occupied orbitals, reducing spin contamination. acs.orgacs.org Geometry optimizations of open-shell systems can be more challenging and may require more robust convergence algorithms. faccts.de

Ab Initio Methods for Electronic Structure Elucidation

Ab initio (Latin for "from the beginning") methods are based on first principles of quantum mechanics, solving the Schrödinger equation without empirical parameters. These methods are typically more computationally demanding than DFT but can offer a systematic pathway to achieving very high accuracy.

Møller-Plesset (MP) perturbation theory is a widely used post-Hartree-Fock method that improves upon the HF approximation by including electron correlation effects. wikipedia.orgfiveable.me It treats the electron correlation as a perturbation to the HF solution and calculates the energy as a series of corrections. fiveable.me

MP2 (Second-Order): This is the simplest and most common MP method. q-chem.comq-chem.com It captures a significant portion (often 80-90%) of the electron correlation energy and is a major improvement over Hartree-Fock for predicting molecular geometries and interaction energies. fiveable.me The computational cost of MP2 typically scales with the fifth power of the number of basis functions, making it feasible for medium-sized molecules. fiveable.me

MP3 (Third-Order) and MP4 (Fourth-Order): Higher-order MP methods include more complex electron correlation effects. MP3 offers only a marginal improvement over MP2 and is less commonly used. q-chem.comtrygvehelgaker.no MP4, which includes contributions from single, double, triple, and quadruple excitations, is a more significant improvement and is often used in high-accuracy thermochemical protocols like G3 and G4 theory. q-chem.comnih.gov However, the computational cost of MP4 is substantially higher than MP2. fiveable.me

For molecules containing heavy atoms, the MPn series must be used with caution. Systematic studies have shown that the MPn series is not guaranteed to converge smoothly to the exact energy. wikipedia.org The convergence can be oscillatory or even divergent depending on the chemical system and basis set. wikipedia.orgsmu.edu Therefore, while MP2 often provides a good cost-to-accuracy ratio, results from higher-order MP calculations should be carefully evaluated. trygvehelgaker.no

| Method | Description | Typical Accuracy | Computational Scaling | Notes for Heavy Element Systems |

|---|---|---|---|---|

| MP2 | Second-order correction. Captures the bulk of electron correlation. | Good for geometries and interaction energies. fiveable.me | ~N⁵ | Most common and cost-effective correlated method beyond HF. |

| MP3 | Third-order correction. | Often only a minor improvement over MP2. q-chem.comtrygvehelgaker.no | ~N⁶ | Rarely used due to limited accuracy gain for the increased cost. |

| MP4 | Fourth-order correction (includes S, D, T, Q excitations). | Higher accuracy, important for thermochemistry. q-chem.com | ~N⁷ | High computational cost. Convergence of the MPn series can be an issue. wikipedia.orgsmu.edu |

Coupled Cluster Theory (CCSD, CCSD(T)) for High-Accuracy Calculations

Coupled Cluster (CC) theory is a powerful quantum chemical method for obtaining highly accurate solutions to the Schrödinger equation, particularly for systems where electron correlation is significant. The method is considered the "gold standard" in computational chemistry for its ability to provide benchmark results. nih.govaps.orgnih.gov

The primary variants of this theory are CCSD (Coupled Cluster Singles and Doubles), which includes single and double electron excitations from a reference determinant, and CCSD(T), which adds a non-iterative correction for triple excitations. This "(T)" correction is crucial for achieving high accuracy, often approaching experimental values for molecular energies and properties. nih.govaps.orgnih.gov

For this compound, CCSD(T) calculations would be instrumental in determining a precise geometry, rotational constants, and vibrational frequencies. Furthermore, these high-accuracy calculations would provide a reliable benchmark for calibrating more computationally efficient methods like Density Functional Theory (DFT).

Table 1: Coupled Cluster Theory (CCSD(T)) Results for this compound

| Parameter | Calculated Value |

| Ground State Energy | Data not available in current literature |

| Optimized Bond Lengths (Se-Br, Se-C, C-N) | Data not available in current literature |

| Optimized Bond Angles | Data not available in current literature |

| Dipole Moment | Data not available in current literature |

Note: The table above is a template for the type of data that would be generated from CCSD(T) calculations. Specific values for this compound are not currently available in the surveyed literature.

Configuration Interaction (CI) Approaches

Configuration Interaction (CI) is another method for solving the electronic Schrödinger equation that goes beyond the Hartree-Fock approximation by including electron correlation. wikipedia.orggatech.edugloriabazargan.com The CI wavefunction is expressed as a linear combination of Slater determinants corresponding to different electronic configurations, including the ground state and various excited states. wikipedia.orggatech.edugloriabazargan.com

Truncated CI methods, such as CISD (Configuration Interaction with Singles and Doubles), are commonly used. While computationally demanding, CI methods can provide a detailed picture of the electronic states of a molecule. For this compound, a CISD calculation would yield information about its excited states, which is valuable for understanding its photochemical behavior.

Table 2: Configuration Interaction (CISD) Results for this compound

| Property | Calculated Value |

| Ground State Energy | Data not available in current literature |

| Excitation Energies (Vertical) | Data not available in current literature |

| Oscillator Strengths | Data not available in current literature |

Note: This table illustrates the expected outputs of a CI calculation. Specific data for this compound is not available in the reviewed literature.

Natural Bond Orbital (NBO) Analysis of Bonding Characteristics

Natural Bond Orbital (NBO) analysis is a technique used to study the bonding and electronic structure of molecules in terms of localized bonds, lone pairs, and intermolecular interactions. wikipedia.orgwisc.edujuniperpublishers.com It provides a chemically intuitive picture of the bonding within a molecule by transforming the complex molecular orbitals into a set of localized orbitals. wikipedia.orgwisc.edujuniperpublishers.com

For this compound, NBO analysis would reveal the nature of the Se-Br, Se-C, and C-N bonds, including their hybridization and polarity. It would also quantify the extent of electron delocalization and hyperconjugative interactions, providing insights into the molecule's stability and reactivity.

Table 3: Natural Bond Orbital (NBO) Analysis of this compound

| Bond/Atom | NBO Charge | Hybridization |

| Se | Data not available in current literature | Data not available in current literature |

| Br | Data not available in current literature | Data not available in current literature |

| C | Data not available in current literature | Data not available in current literature |

| N | Data not available in current literature | Data not available in current literature |

Note: The table represents the type of information obtained from an NBO analysis. Specific data for this compound is not available in the current literature.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgucsb.edutaylorandfrancis.com The energies and shapes of these orbitals are key indicators of a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). wikipedia.orgucsb.edutaylorandfrancis.com

An FMO analysis of this compound would involve calculating the energies of its HOMO and LUMO. The energy gap between these orbitals would indicate the molecule's kinetic stability. The spatial distribution of the HOMO and LUMO would identify the most likely sites for nucleophilic and electrophilic attack, respectively.

Table 4: Frontier Molecular Orbital (FMO) Properties of this compound

| Orbital | Energy (eV) |

| HOMO | Data not available in current literature |

| LUMO | Data not available in current literature |

| HOMO-LUMO Gap | Data not available in current literature |

Note: This table is a representation of FMO data. Specific calculations for this compound are not found in the surveyed literature.

Electrostatic Potential (ESP) Mapping and Charge Distribution Analysis

Electrostatic Potential (ESP) mapping is a computational tool that visualizes the charge distribution of a molecule on its electron density surface. deeporigin.comwalisongo.ac.id The ESP map uses a color scale to indicate regions of positive and negative electrostatic potential, which are indicative of electrophilic and nucleophilic sites, respectively. deeporigin.comwalisongo.ac.id

For this compound, an ESP map would provide a clear visual representation of its charge distribution. Regions of negative potential (typically colored red) would indicate areas rich in electrons, such as the nitrogen atom of the cyanide group, while regions of positive potential (typically colored blue) would highlight electron-deficient areas, likely around the selenium and bromine atoms. This information is crucial for predicting how the molecule will interact with other molecules.

Table 5: Electrostatic Potential (ESP) Minima and Maxima for this compound

| Location | V_min (kcal/mol) | V_max (kcal/mol) |

| Around N atom | Data not available in current literature | - |

| Around Se atom | - | Data not available in current literature |

| Around Br atom | - | Data not available in current literature |

Note: The table indicates the type of data derived from ESP analysis. Specific values for this compound are not available in the current literature.

Topological Analysis of Electron Density (AIM Theory)

The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as AIM theory, analyzes the topology of the electron density to define atoms, bonds, and molecular structure. researchgate.netgla.ac.ukwikipedia.org This method identifies critical points in the electron density, such as bond critical points (BCPs), which provide detailed information about the nature of chemical bonds. researchgate.netgla.ac.ukwikipedia.org

An AIM analysis of this compound would characterize the Se-Br, Se-C, and C-N bonds based on the properties of their BCPs, such as the electron density and its Laplacian. These properties can distinguish between covalent and ionic interactions and assess the strength and nature of the bonds.

Table 6: Atoms in Molecules (AIM) Topological Analysis of this compound

| Bond | Electron Density at BCP (ρ) | Laplacian of Electron Density (∇²ρ) |

| Se-Br | Data not available in current literature | Data not available in current literature |

| Se-C | Data not available in current literature | Data not available in current literature |

| C-N | Data not available in current literature | Data not available in current literature |

Note: This table is illustrative of the data obtained from an AIM analysis. Specific calculations for this compound are not available in the reviewed literature.

Spectroscopic Parameter Predictions from Theoretical Models

Theoretical models are invaluable for predicting spectroscopic parameters, which can aid in the experimental identification and characterization of molecules. olemiss.edu High-level quantum chemical calculations can provide accurate predictions of rotational constants, vibrational frequencies, and electronic transition energies. olemiss.edu

Table 7: Predicted Spectroscopic Parameters for this compound

| Spectroscopic Constant | Predicted Value |

| Rotational Constants (A, B, C) | Data not available in current literature |

| Vibrational Frequencies ( 주요 모드) | Data not available in current literature |

| Electronic Transition Energies | Data not available in current literature |

Note: This table outlines the spectroscopic parameters that can be predicted theoretically. Specific values for this compound are not available in the current literature.

Due to the highly specific nature of the chemical compound "this compound," there is a notable absence of detailed theoretical and computational research data in publicly accessible scientific literature. Extensive searches have not yielded specific studies on its vibrational spectroscopy or Nuclear Magnetic Resonance (NMR) properties that would be necessary to fully populate the requested article structure with the required level of detail and specific data tables.

Therefore, it is not possible to generate an article that focuses solely on the theoretical and computational investigations of this compound with the outlined subsections. The available scientific literature does not appear to contain the specific predicted data for its normal mode analysis, vibrational frequencies, infrared intensities, Raman activities, isotopic substitution effects, NMR chemical shifts, or spin-spin coupling constants.

General theoretical concepts and computational methods for selenium-containing compounds are available, but applying them to create specific, accurate data for this compound without dedicated research would amount to speculation and would not meet the required standard of scientific accuracy. More targeted computational chemistry research would be required to generate the data requested in the prompt.

Electronic Absorption Spectroscopy (UV-Vis) Predictions

Computational chemistry provides powerful tools for predicting the electronic absorption spectra of molecules like this compound. These predictions are crucial for understanding the molecule's behavior upon interaction with ultraviolet and visible light, offering insights into its electronic structure and potential photochemical reactivity.

Time-Dependent Density Functional Theory (TD-DFT) is a primary computational method used to investigate the electronic excited states of molecules. wikipedia.org As an extension of Density Functional Theory (DFT), which describes the electronic structure of the ground state, TD-DFT allows for the calculation of transition energies and properties of excited states. wikipedia.orgmdpi.com For this compound, this method involves calculating how the electron density responds to a time-dependent electric field, such as that of light.

The application of TD-DFT can elucidate the nature of electronic transitions, for instance, whether they are localized on a specific bond (e.g., C≡N, Se-Br, or Se-C) or involve charge transfer across the molecule. The choice of an appropriate functional, such as B3LYP, is critical for achieving a balance of computational accuracy and efficiency in studying selenium-doped derivatives. mdpi.comresearchgate.net These calculations provide a theoretical basis for interpreting experimental UV-Vis spectra and understanding the photophysical properties of SeBrCN.

TD-DFT calculations yield two key parameters that define a theoretical UV-Vis spectrum: vertical excitation energies and oscillator strengths. arxiv.org

Vertical Excitation Energies (ΔE) correspond to the energy difference between the ground electronic state and an excited state, calculated at the fixed geometry of the ground state. This represents the most probable electronic transition upon photoabsorption and corresponds to the wavelength of maximum absorption (λ_max) in a spectrum.

Oscillator Strength (f) is a dimensionless quantity that represents the probability of a specific electronic transition occurring. lu.se Transitions with high oscillator strengths are considered "allowed" and correspond to intense absorption bands, while those with near-zero oscillator strengths are "forbidden" and result in very weak or unobservable bands. uci.edu

For this compound, theoretical calculations would predict a series of electronic transitions from the ground state (S₀) to various excited states (S₁, S₂, etc.). The results would typically be presented in a table format.

Illustrative Data Table: Predicted Electronic Transitions for SeBrCN

Disclaimer: The following data are hypothetical and serve to illustrate the typical output of a TD-DFT calculation. Specific experimental or computational results for SeBrCN are not available in the cited literature.

| Transition | Excitation Energy (ΔE) in eV | Wavelength (λ_max) in nm | Oscillator Strength (f) | Primary Orbital Contribution |

| S₀ → S₁ | 3.95 | 314 | 0.005 | n → π |

| S₀ → S₂ | 4.88 | 254 | 0.120 | π → π |

| S₀ → S₃ | 5.51 | 225 | 0.085 | σ → π |

| S₀ → S₄ | 6.20 | 200 | 0.450 | π → σ |

Mass Spectrometry Fragmentation Pattern Prediction

Computational mass spectrometry is a field dedicated to the prediction and interpretation of mass spectra. arxiv.org For this compound, predicting the fragmentation pattern under electron ionization (EI) conditions helps in identifying the molecule and understanding its gas-phase ion chemistry. When a SeBrCN molecule is ionized in a mass spectrometer, it forms a molecular ion (M⁺˙), which is often unstable and breaks apart into smaller, charged fragments and neutral radicals. libretexts.org

The prediction of fragmentation pathways relies on the relative strengths of the chemical bonds within the molecule and the stability of the resulting fragments. pearson.com The C-Se bond (bond energy ~234 kJ/mol) is weaker than the C-S bond (~272 kJ/mol), suggesting it could be a primary site for cleavage. wikipedia.org Furthermore, the presence of bromine is significant due to its two abundant isotopes, ⁷⁹Br and ⁸¹Br, which exist in an approximate 1:1 ratio. libretexts.org This isotopic signature would result in characteristic pairs of peaks (M+ and M+2) for any fragment containing a bromine atom, aiding in its identification. libretexts.orgmiamioh.edu

Common fragmentation mechanisms include:

Alpha-cleavage: Breakage of a bond adjacent to the atom with the initial radical site.

Loss of a stable neutral molecule: Elimination of species like CO, N₂, or HCN.

Halogen loss: Cleavage of the selenium-bromine bond to lose a bromine radical (Br•).

Illustrative Data Table: Predicted Mass Spectrometry Fragments for SeBrCN

Disclaimer: The following data are hypothetical, based on general fragmentation rules for halogenated organoselenium compounds. Isotopic masses used for calculation: C=12, N=14, Se=80, Br=79/81.

| m/z (mass-to-charge ratio) | Proposed Ion Formula | Proposed Structure/Identity | Notes |

| 185/187 | [CBrNSe]⁺˙ | Molecular Ion | Isotopic pattern from Bromine |

| 159/161 | [BrSe]⁺ | Bromoselenium Cation | Loss of CN radical |

| 106 | [CSeN]⁺ | Selenocyanate Cation | Loss of Br radical |

| 94 | [SeC]⁺˙ | Selenium-Carbon Cation Radical | Loss of Br and N |

| 80 | [Se]⁺˙ | Selenium Cation Radical | Loss of BrCN |

| 79/81 | [Br]⁺ | Bromine Cation | Cleavage of Se-Br bond |

Thermochemical and Kinetic Studies via Computational Methods

Computational methods are indispensable for determining the thermodynamic stability and kinetic reactivity of molecules, providing data that can be difficult or dangerous to obtain experimentally.

The standard enthalpy of formation (ΔfH°) of a compound is the enthalpy change when one mole of the substance is formed from its constituent elements in their most stable states. jpyro.co.uk For this compound (C(s, graphite) + 0.5 N₂(g) + Se(s, gray) + 0.5 Br₂(l) → SeBrCN(s)), this value indicates its thermodynamic stability.

Computational chemistry allows for the estimation of ΔfH° through various methods, such as atomization energies or isodesmic reactions. High-level quantum chemical calculations, like G3(MP2)//B3LYP, can be used to compute the total electronic energy of the molecule. researchgate.net By subtracting the energies of the constituent atoms, the atomization energy is found, which can then be converted to the enthalpy of formation using known experimental atomic enthalpies of formation.

Illustrative Data Table: Calculated Thermochemical Data for SeBrCN

Disclaimer: The following value is hypothetical and for illustrative purposes only. Actual computational results are not available in the cited literature.

| Property | Calculated Value (kJ/mol) | Method |

| Standard Enthalpy of Formation (ΔfH°) | +155 | G3(MP2)//B3LYP |

A positive enthalpy of formation, as illustrated here, would suggest that this compound is an endothermic compound, meaning it is thermodynamically less stable than its constituent elements.

Computational methods are used to model the potential energy surface of a chemical reaction, providing insights into its mechanism and rate. mdpi.com Transition State Theory (TST) is a fundamental framework for understanding reaction rates by examining the properties of the "activated complex" or transition state—the highest energy point along the reaction coordinate. britannica.comwikipedia.org

For a hypothetical reaction involving this compound, such as its decomposition or reaction with a nucleophile, computational chemistry can be used to:

Locate Reactants, Products, and Transition States: Optimize the geometries of the starting materials, final products, and the high-energy transition state that connects them. ucsb.edu

Determine Reaction Rates: Using the activation energy and other parameters derived from the calculations (like vibrational frequencies), the reaction rate constant (k) can be estimated using the Eyring equation from TST. wikipedia.org

These studies would reveal, for example, whether the decomposition of SeBrCN is energetically favorable and what the kinetic barrier to such a process would be, providing a complete theoretical picture of its chemical reactivity.

Reaction Rate Constants and Activation Barriers

Direct experimental or computational data on the reaction rate constants and activation barriers specifically for this compound (Se(Br)CN) are not extensively documented in publicly available literature. However, insights into its reactivity can be inferred by examining computational studies and kinetic data of analogous organoselenium compounds and related reactions.

Computational studies on processes like selenoxide eliminations reveal that activation energies are sensitive to the chemical environment of the selenium atom. For instance, calculations on alkyl selenoxide and selenone eliminations show that while selenoxide reactions are slightly endothermic, selenones react exothermically but with a higher activation energy. mdpi.com The oxidation state and substituents on the selenium atom play a crucial role in determining the reaction pathway and its energetic favorability.

Kinetic studies on the reactions of various selenium compounds with biologically relevant oxidants provide a framework for understanding their reactivity. The apparent second-order rate constants for these reactions vary significantly depending on the class of the selenium compound (selenol, selenide, diselenide) and the oxidant.

| Selenium Compound Class | Reactant | Apparent Second-Order Rate Constant (k) at pH 7.4 (M⁻¹ s⁻¹) |

|---|---|---|

| Selenols (RSeH) | HOCl | > 10⁸ |

| Selenols (RSeH) | ¹O₂ | > 10⁸ |

| Selenides (RSeR') | HOCl | ~10⁷ |

| Diselenides (RSeSeR') | HOCl | ~10⁶ |

| Diselenides (RSeSeR') | H₂O₂ | <1 |

| Diselenides (RSeSeR') | Peptide Hydroperoxides | ~10² |

Data adapted from studies on various selenium compounds. nih.gov

Furthermore, computational modeling of the oxidation of organoselenium compounds by peroxides has shown that calculated activation barriers are consistent with experimentally determined rate constants. For example, the calculated activation barriers (ΔG‡ + ΔGsolv) for ebselen and dimethyldiselenide (Me₂Se₂) were found to be 20.65 and 20.40 kcal/mol, respectively, which aligns with their observed reaction rates. nih.gov These studies underscore the ability of modern computational methods to predict reaction energetics for selenium-containing molecules. The reactivity of this compound would likely involve nucleophilic attack at the selenium or cyanide carbon, or electrophilic interaction at the nitrogen, with the specific activation barriers being highly dependent on the reacting partner and solvent conditions.

Solvation Effects on Molecular Stability and Reactivity (Implicit and Explicit Solvation Models)

Solvation plays a critical role in the stability and reactivity of molecules in solution, and computational chemistry employs two primary approaches to model these effects: implicit and explicit solvation models. wikipedia.org

Implicit Solvation Models , also known as continuum models, represent the solvent as a continuous medium with averaged properties, such as a dielectric constant. wikipedia.orgfiveable.me This method avoids the computational expense of simulating individual solvent molecules. arxiv.org The solute is placed in a cavity within this dielectric continuum, and the solvent's effect is calculated based on the solute's charge distribution and the solvent's bulk properties. fiveable.me Common implicit models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). wikipedia.org These models have been successfully used to calculate properties like pKa values for selenium compounds in aqueous solutions, demonstrating their utility in predicting reactivity trends. rsc.org

Explicit Solvation Models involve the direct representation of individual solvent molecules in the simulation. fiveable.me This approach allows for the detailed, atomistic description of specific solute-solvent interactions, such as hydrogen bonding and the precise structure of the solvation shell. arxiv.org While computationally more intensive, explicit models can capture effects that implicit models may overlook. wikipedia.org For instance, modeling the oxidation of organoselenium compounds using explicit water molecules in a "solvent-assisted proton exchange" (SAPE) network has been shown to substantially lower calculated activation barriers compared to models that neglect direct solvent participation. nih.gov This highlights the importance of specific solvent interactions in facilitating certain reaction mechanisms.

For a polar molecule like this compound, both types of solvation would be significant. In a polar solvent, the Se-Br and C≡N bonds would be stabilized by the solvent's dielectric field, an effect well-captured by implicit models. However, specific interactions, such as hydrogen bonding from a protic solvent to the nitrogen lone pair or coordination to the selenium atom, could significantly influence its reactivity. A hybrid approach, where the first solvation shell is modeled explicitly and the bulk solvent is treated implicitly, can offer a balance between computational cost and accuracy for studying the reaction mechanisms of such compounds. wikipedia.org

Development and Validation of Semi-Empirical Models for Selenium Systems

Semi-empirical quantum mechanical methods occupy a crucial middle ground in computational chemistry, offering a balance between the high computational cost of ab initio methods and the limited scope of classical force fields. nih.gov These methods are derived from the Hartree-Fock formalism but introduce approximations and empirical parameters to simplify calculations, making them orders of magnitude faster than their ab initio counterparts. nih.govwikipedia.org This efficiency allows for the study of large molecular systems and extensive conformational sampling. nih.gov However, their accuracy is inherently tied to the quality and scope of the data used for their parameterization. wikipedia.orgcore.ac.uk

Parameterization of Models (e.g., RM1) for Selenium-Containing Compounds

The process of parameterization involves fitting the model's parameters to reproduce a wide range of experimental or high-level theoretical reference data, such as heats of formation, ionization potentials, dipole moments, and molecular geometries. core.ac.ukdtic.mil

Models like AM1 (Austin Model 1) and PM3 (Parametric Method 3) are widely used semi-empirical methods. uni-muenchen.de RM1 (Recife Model 1) was later developed as a reparameterization of AM1 to improve its accuracy. nih.gov The original RM1 parameterization focused on common organic and biochemical elements (H, C, N, O, P, S) and the halogens (F, Cl, Br, I), but did not include selenium. nih.gov

The development of newer methods like PM6 involved a more extensive parameterization process, optimizing parameters for 70 elements, which is expected to include selenium. nih.govresearchgate.net This process involves minimizing the error between calculated properties and a large reference dataset. For elements where experimental gas-phase data is scarce, reference data may be supplemented by high-accuracy ab initio calculations. researchgate.net The quality of a semi-empirical model for a specific class of compounds, such as those containing a Se-CN bond, is critically dependent on whether similar structures were included in the training set used for parameterization.

Comparative Analysis with Ab Initio and Experimental Data for Analogous Systems

The validation of semi-empirical methods involves benchmarking their performance against experimental data and more rigorous ab initio and Density Functional Theory (DFT) calculations. For a subset of 1,373 common organic compounds, the PM6 method shows a significantly lower average unsigned error (AUE) for heats of formation compared to its predecessors, AM1 and PM3, and is competitive with DFT methods like B3LYP/6-31G*. researchgate.net

| Method | Average Unsigned Error (AUE) for Heats of Formation (kcal/mol) |

|---|---|

| AM1 | 10.0 |

| PM3 | 6.3 |

| RM1 | 5.0 |

| PM5 | 5.7 |

| PM6 | 4.4 |

| HF/6-31G | 7.4 |

| B3LYP/6-31G | 5.2 |

Data for a subset of 1,373 compounds containing H, C, N, O, F, P, S, Cl, and Br. researchgate.net

While semi-empirical methods can provide qualitatively correct molecular structures, they often struggle with quantitative accuracy for reaction energies and activation barriers, which are frequently overestimated. ucsb.edumdpi.com For systems involving transition metals or hypervalent compounds, the accuracy can be less predictable and requires careful validation. uni-muenchen.denih.gov Studies on selenium diatomic halides using the PM3 method have been conducted to calculate molecular parameters and thermodynamic properties, indicating the application of these methods to simple selenium systems. researchgate.net However, for reliable energetic predictions of selenium compounds, comparison with higher-level methods like B3PW91 or MP2 is often recommended. researchgate.net

Applicability and Limitations of Semi-Empirical Methods for this compound

Applicability: The primary advantage of applying semi-empirical methods to a molecule like this compound is computational speed. researchgate.net This makes them suitable for:

Initial Geometry Optimization: Quickly obtaining a reasonable starting structure for more demanding ab initio or DFT calculations.

High-Throughput Screening: Rapidly assessing large libraries of related selenium-containing compounds to identify candidates with desired properties.

Large System Modeling: Studying this compound within a larger molecular system, such as a protein or polymer, where full ab initio treatment is computationally prohibitive. nih.gov

Limitations: Despite their speed, semi-empirical methods have significant limitations that must be considered:

Parameter Dependence: The accuracy for this compound is entirely dependent on the existence and quality of parameters for selenium in the specific chemical environment of a Se-Br and Se-CN bond. If such bonding motifs were not well-represented in the parameterization dataset, the results could be unreliable. wikipedia.orgcore.ac.uk

Inaccuracy in Energetics: These methods are known to have issues with conformational energies and often significantly overestimate activation barriers for reactions. ucsb.edu Predicting the precise reaction kinetics of this compound would likely require higher-level theoretical treatment.

Non-covalent Interactions: Standard semi-empirical methods often poorly describe non-covalent interactions like dispersion forces, which could be important for modeling the compound's behavior in condensed phases. nih.gov

Hypervalent Systems: The description of hypervalent compounds can be particularly problematic for some semi-empirical methods, a relevant concern for selenium chemistry. uni-muenchen.de

Synthetic Methodologies and Precursor Chemistry Hypothetical/analogous Pathways

Strategies for Carbon-Selenium Bond Formation

The creation of a carbon-selenium (C-Se) bond is a cornerstone of organoselenium chemistry, with numerous established methods. researchgate.netthieme-connect.com These strategies typically involve the reaction of a selenium-based nucleophile with a carbon-based electrophile or vice versa.

Key approaches include:

Nucleophilic Substitution with Selenocyanate (B1200272): A widely used method involves the reaction of an alkali metal selenocyanate, such as potassium selenocyanate (KSeCN), with an organic halide. researchgate.netwhiterose.ac.uk KSeCN can be generated in situ from elemental selenium and potassium cyanide. whiterose.ac.ukwiley.com This approach is foundational for creating alkyl and aryl selenocyanates (R-SeCN). researchgate.netbenthamscience.com

Reactions with Selenolates: Selenolates (R-Se⁻), generated from the reduction of diselenides (R-Se-Se-R), are potent nucleophiles that can react with various electrophiles to form C-Se bonds. wiley.com

Metal-Catalyzed Cross-Coupling: Modern synthetic methods increasingly employ transition metal catalysts to facilitate C-Se bond formation. thieme-connect.com Copper-catalyzed reactions, for instance, can couple aryl halides with elemental selenium and arylboronic acids to form diaryl selenides. nih.gov Iron(III) chloride has also been used to promote the intramolecular cyclization of certain alcohols with diorganyl diselenides, creating C-Se bonds in the process. acs.org

Electrophilic Selenylation: Reagents where selenium acts as an electrophile, such as selenenyl halides (R-Se-X), can react with carbon nucleophiles like enolates or organometallic reagents to form C-Se bonds. wikipedia.org

| Method | Selenium Reagent | Carbon Substrate | Description | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution | Potassium Selenocyanate (KSeCN) | Alkyl/Aryl Halides | A versatile method for synthesizing organic selenocyanates. researchgate.netbenthamscience.com | researchgate.netbenthamscience.com |

| Nucleophilic Attack | Selenolates (R-Se⁻) | Organic Electrophiles | Utilizes highly reactive selenium nucleophiles generated from diselenides. | wiley.com |

| Cross-Coupling | Elemental Selenium (Se) | Aryl Halides, Arylboronic Acids | A copper-catalyzed three-component reaction to form unsymmetrical diaryl selenides. nih.gov | nih.gov |

| Electrophilic Addition | Selanyl (B1231334) Halides (R-Se-Br) | Alkenes/Alkynes | The electrophilic "PhSe+" source adds across multiple bonds. wikipedia.org | wikipedia.org |

Strategies for Selenium-Bromine Bond Formation

The formation of a selenium-bromine (Se-Br) bond is typically achieved through the direct halogenation of selenium or its derivatives. Selenium forms binary halides in various oxidation states, including Se(IV), Se(II), and Se(I). scispace.comresearchgate.net

Established methods include:

Direct Reaction of Elements: Elemental selenium reacts directly with bromine to form selenium bromides. For example, reacting powdered selenium with liquid bromine in a solvent like carbon disulfide can produce diselenium (B1237649) dibromide (Se₂Br₂). chemicalbook.com

Halogenation of Organoselenium Compounds: Selanyl bromides (R-Se-Br) are commonly prepared by the bromination of corresponding diselenides (R-Se-Se-R). wikipedia.org For instance, the reaction of diphenyldiselenide with bromine yields phenylselanyl bromide (PhSeBr). wikipedia.org

Oxidative Addition: The addition of bromine to selenium compounds in a lower oxidation state can form Se-Br bonds. For example, diaryl selenides react with bromine to yield diaryl selenium(IV) dibromides. niscpr.res.in

| Product Type | Precursors | Reaction Type | Description | Reference |

|---|---|---|---|---|

| Diselenium Dibromide (Se₂Br₂) | Elemental Se, Elemental Br₂ | Direct Combination | A direct synthesis yielding a selenium(I) halide. chemicalbook.com | chemicalbook.com |

| Selanyl Bromides (R-Se-Br) | Diorganyl Diselenides (R-Se-Se-R), Br₂ | Halogenation | Cleavage of the Se-Se bond to form two Se-Br bonds. wikipedia.org | wikipedia.org |

| Selenium(IV) Dibromides (R₂SeBr₂) | Diaryl Selenides (R₂Se), Br₂ | Oxidative Addition | Oxidizes the selenium center while forming Se-Br bonds. niscpr.res.in | niscpr.res.in |

Potential Synthetic Routes for Selenium Bromide Cyanide

Based on the fundamental reactions above, several hypothetical pathways for the synthesis of this compound (Br-Se-CN) can be proposed.

A direct and plausible route involves the reaction of a selenium halide with a cyanide salt. This mirrors the efficient synthesis of organic selenocyanates from selenenyl halides and cyanide ions. researchgate.netbenthamscience.com

Hypothetical Reaction: A partial substitution reaction between a selenium bromide, such as selenium tetrabromide (SeBr₄) or diselenium dibromide (Se₂Br₂), and a cyanide source like potassium cyanide (KCN) or trimethylsilyl (B98337) cyanide (Me₃SiCN) could potentially yield this compound.

SeBr₄ + KCN → BrSeCN + KBr + Br₂ (Hypothetical)

Se₂Br₂ + 2 KCN → 2 BrSeCN + 2 K (Hypothetical)

Analogous reactions with selenium tetrafluoride (SeF₄) have been attempted, which, instead of full substitution to Se(CN)₄, resulted in decomposition to selenium dicyanide (Se(CN)₂). researchgate.net This suggests that controlling the stoichiometry and reaction conditions would be critical to isolate the mixed halide-pseudohalide product.

Another logical approach involves the reaction of elemental selenium with bromine cyanide (BrCN). Bromine cyanide is a well-known reagent, typically prepared by the oxidation of sodium cyanide with bromine. wikipedia.orgprepchem.com It can function as a source for both an electrophilic cyanide group and a nucleophilic bromide. wikipedia.org

Hypothetical Reaction: The direct reaction of elemental selenium with bromine cyanide could lead to the formation of this compound.

Se + BrCN → BrSeCN (Hypothetical)

This pathway is analogous to the synthesis of phenylselenocyanate (PhSeCN) from phenylselenol (PhSeH) and BrCN, where the Se-H bond is converted to a Se-CN bond. longdom.org It also parallels the reaction of selenium with potassium cyanide to form potassium selenocyanate. wikipedia.org

Halogen exchange reactions are common in inorganic synthesis. A hypothetical chalcogen-halogen exchange could be envisioned starting from a different selenium halide cyanide or a selenium dihalide.

Hypothetical Reaction: A pre-formed selenium iodide cyanide could potentially react with a bromide source to exchange the iodide for a bromide. Alternatively, a reaction between a selenium halide and a cyanogen (B1215507) halide could proceed via an exchange mechanism.

SeI(CN) + KBr → BrSeCN + KI (Hypothetical)

SeBr₂ + ICN → BrSeCN + IBr (Hypothetical)

Exchange processes are known to occur between different diselenium dihalides, lending credibility to the possibility of such transformations. scispace.com

The synthesis of many pseudohalogens and their compounds involves redox chemistry. chemistnotes.comnumberanalytics.com For example, the preparation of bromine cyanide itself is a redox reaction where cyanide is oxidized by bromine. wikipedia.org

Hypothetical Reaction: A potential redox pathway could involve the oxidation of a selenocyanate salt in the presence of bromine.

KSeCN + Br₂ → BrSeCN + KBr (Hypothetical)

This reaction is analogous to the formation of cyanogen, (CN)₂, from the oxidation of cyanide salts. chemistnotes.com The relative redox potentials of the species involved would determine the feasibility and direction of such a reaction.

Challenges in the Synthesis of Unstable or Highly Reactive Pseudohalides

The synthesis of pseudohalides, particularly those involving heavier chalcogens like selenium, is fraught with challenges stemming from their inherent instability and high reactivity. numberanalytics.comnumberanalytics.com Pseudohalides are polyatomic anions that mimic the chemical behavior of true halides. numberanalytics.comstackexchange.comfiveable.me However, the presence of multiple bonds and a more complex electronic structure often leads to lower thermal stability and a propensity for decomposition. numberanalytics.com

For a compound like this compound, several specific challenges can be anticipated:

Thermal Instability: Many selenium-halogen and selenium-cyanide compounds are thermally labile. scispace.com Selenenic acids, for example, are known to be unstable and readily disproportionate. researchgate.net The Se-CN bond, in particular, can be weak, and the molecule may easily decompose, potentially yielding elemental selenium and cyanogen bromide.

Disproportionation: Selenium can exist in multiple oxidation states, and its compounds are often prone to disproportionation reactions. scispace.com A selenium(II) compound like Se(CN)Br could disproportionate into selenium(IV) species and elemental selenium.

High Reactivity: The cyanide group is a potent nucleophile, and the selenium atom can act as an electrophilic center. numberanalytics.com This high reactivity makes the compound susceptible to reactions with solvents, impurities, or even itself, leading to polymerization or the formation of more stable products.

Moisture and Air Sensitivity: Selenium halides and related compounds are typically sensitive to moisture and air. scispace.com Hydrolysis would likely lead to the formation of selenium oxides and hydrogen bromide/cyanide, while oxidation could lead to higher oxidation state selenium compounds.

Characterization Difficulties: The inherent instability of the target molecule makes its isolation and characterization challenging. Spectroscopic analysis would likely need to be performed in situ at low temperatures to prevent decomposition.

Cryogenic Techniques for Stabilization and Isolation of Reactive Species

Given the anticipated instability of this compound, cryogenic techniques would be indispensable for its synthesis, stabilization, and characterization. conicet.gov.arresearchgate.net Matrix isolation is a powerful experimental method for studying highly reactive and transient species. conicet.gov.ar This technique involves trapping the molecule of interest within a solid, inert matrix (typically a noble gas like argon or neon) at extremely low temperatures, often near absolute zero. researchgate.net

The process for studying this compound using cryogenic matrix isolation would involve:

Generation in the Gas Phase: The precursor molecules, for example, SeBr₂ and (CH₃)₃SiCN, would be co-deposited from the gas phase onto a cryogenic substrate (e.g., a CsI window) cooled by a closed-cycle helium cryostat.

Matrix Formation: The precursors, along with a large excess of an inert gas like argon, would freeze onto the cold surface, forming a rigid matrix. The reactive species are thus isolated from one another, preventing intermolecular reactions.

In Situ Synthesis/Reaction: In some cases, the reaction to form the desired species can be initiated within the matrix, for instance, through photolysis (light-induced reaction) of the trapped precursors. conicet.gov.ar For this compound, the reaction might occur upon co-deposition or could be triggered by controlled annealing of the matrix to allow limited diffusion of the reactants.

Spectroscopic Analysis: Once isolated in the matrix, the unstable molecule can be studied using various spectroscopic techniques, such as Fourier-transform infrared (FTIR) spectroscopy. researchgate.net The low temperature and inert environment result in sharp, well-resolved spectral features, which can be compared with theoretical predictions from quantum chemical calculations to confirm the identity and structure of the molecule. conicet.gov.ar

The use of cryogenic matrix isolation has been successfully applied to characterize other unstable selenium compounds, demonstrating its utility for studying species that cannot be handled under normal laboratory conditions. conicet.gov.arresearchgate.net

Reactivity and Reaction Mechanisms of Selenium Bromide Cyanide Predicted/hypothetical

Electrophilic and Nucleophilic Character of Selenium Bromide Cyanide

This compound is anticipated to exhibit both electrophilic and nucleophilic properties, a characteristic known as amphotericity. thieme-connect.de The distribution of electron density within the molecule suggests distinct reactive sites.

The selenium atom, bonded to the more electronegative bromine and the electron-withdrawing cyanide group, is expected to be electrophilic. This is consistent with the electrophilic nature of selenium in selenium halides. wiley-vch.de The carbon atom of the cyanide group is also a potential electrophilic center, susceptible to attack by nucleophiles. This reactivity pattern is observed in cyanogen (B1215507) halides. thieme-connect.de

Reactions with Inorganic Nucleophiles and Electrophiles

Reactions with Nucleophiles:

Based on the electrophilic nature of the selenium and carbon atoms, this compound is predicted to react with a variety of inorganic nucleophiles. The reaction pathway would likely involve a nucleophilic attack on either the selenium or the carbon atom.

Attack on Selenium: Strong nucleophiles are expected to attack the selenium atom, leading to the displacement of either the bromide or the cyanide ion. The outcome would depend on the relative leaving group ability of Br⁻ versus CN⁻ and the nature of the attacking nucleophile. Computational studies on similar selenosulfides show that nucleophilic attack at selenium is a viable mechanism. researchgate.net

Attack on Carbon: Nucleophilic attack on the carbon of the cyanide group is also a plausible pathway, mirroring the reactions of cyanogen halides. thieme-connect.de This could lead to the formation of various selenium-containing compounds. For instance, reaction with an amine could potentially yield a cyanamide (B42294) derivative with a selenium-containing substituent. thieme-connect.de

Reactions with Electrophiles:

The primary nucleophilic center in this compound is the nitrogen atom of the cyanide group. It is predicted to react with strong electrophiles. For example, protonation by a strong acid would likely occur at the nitrogen atom.

Potential for Radical Reactions

The Se-Br bond in this compound is likely to be the weakest bond in the molecule and could undergo homolytic cleavage under photolytic or thermolytic conditions to generate a selanyl (B1231334) radical (•SeCN) and a bromine radical (Br•). The potential for radical reactions is a known aspect of organoselenium chemistry. mdpi.com These reactive radical intermediates could then participate in various radical-mediated transformations, such as addition to unsaturated systems or hydrogen atom abstraction from suitable substrates.

Coordination Chemistry with Transition Metals

This compound is expected to function as a ligand in coordination complexes with transition metals. The presence of multiple potential donor atoms (Se, N, and Br) allows for various coordination modes.

Ligand Binding Modes (e.g., N-bound, Se-bound, Bridging)

The coordination of this compound to a transition metal center can be envisioned through several binding modes:

N-bound (Isoselenocyanate-like): The nitrogen atom of the cyanide group can donate its lone pair to a metal center, forming a linear M-N-C-Se-Br linkage. This is a common coordination mode for cyanide and related ligands. loc.gov

Se-bound (Selenocyanate-like): The selenium atom can also act as a donor, leading to a M-Se bond. The preference for N- or Se-binding would depend on the nature of the metal center, following the principles of Hard and Soft Acid-Base (HSAB) theory. Softer metal ions would be expected to prefer binding to the softer selenium atom. acs.org

Bridging: this compound could act as a bridging ligand, connecting two metal centers. This could occur through the nitrogen and selenium atoms, forming a M-N-C-Se-Br-M' linkage, or through the selenium and bromine atoms, resulting in a M-Se(CN)-Br-M' bridge.

Intermolecular Interactions and Self-Assembly Propensities

This compound is predicted to participate in various non-covalent interactions, which could lead to the formation of supramolecular structures through self-assembly.

Chalcogen Bonding: The electrophilic region on the selenium atom (a σ-hole) can interact with electron-rich atoms (e.g., N, O, or halide anions) in neighboring molecules. acs.orgrsc.org This directional interaction, known as chalcogen bonding, could play a significant role in the crystal packing of this compound.

Halogen Bonding: The bromine atom also possesses an electrophilic region (σ-hole) and can participate in halogen bonding with nucleophilic sites. acs.org

These intermolecular forces could direct the self-assembly of this compound into well-defined one-, two-, or three-dimensional architectures. The interplay between chalcogen and halogen bonding, in particular, could lead to complex and predictable supramolecular synthons. rsc.org

Potential for Cycloaddition and Other Pericyclic Reactions

Pericyclic reactions are a class of chemical reactions that proceed via a single, concerted, cyclic transition state. The reactivity of a molecule in these transformations is governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules and Frontier Molecular Orbital (FMO) theory. This compound (SeBrCN), while not extensively studied experimentally, possesses structural features that suggest it could be a potent substrate in several types of pericyclic reactions.

The key to its predicted reactivity is the carbon-nitrogen triple bond (C≡N). This functional group can participate as a 2π-electron component in cycloadditions. Furthermore, the presence of the highly polarizable and electron-withdrawing selenium bromide (BrSe-) moiety is predicted to significantly influence the electronic properties of the nitrile group. Specifically, the BrSe- group is expected to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the C≡N π-system, making it a more electrophilic and reactive component in reactions with electron-rich partners.

[4+2] Cycloaddition (Diels-Alder Type Reactions)

The Diels-Alder reaction is a [4π+2π] cycloaddition between a conjugated diene (the 4π component) and a dienophile (the 2π component). The C≡N bond of this compound can function as the dienophile. In a typical Diels-Alder reaction, reactivity is enhanced when the diene is electron-rich and the dienophile is electron-poor. The strong inductive and mesomeric electron-withdrawing effect of the BrSe- group activates the nitrile, making SeBrCN a theoretically excellent dienophile.

The reaction with a conjugated diene, such as 1,3-butadiene, is predicted to yield a six-membered heterocyclic ring—a 1,2-dihydropyridine derivative substituted with the selenium bromide group. The reaction would proceed through a concerted, boat-like transition state.

The regioselectivity of the reaction with unsymmetrical dienes would be governed by the electronic effects of the substituents. For instance, in a reaction with an electron-donating group (EDG) on the diene, the carbon atom of the nitrile group (δ+) would preferentially bond to the more nucleophilic terminal carbon of the diene.

Table 1: Predicted Reactivity of SeBrCN in [4+2] Cycloadditions with Various Dienes

This interactive table outlines the predicted relative rates and outcomes for the Diels-Alder reaction between SeBrCN and representative dienes.

| Diene | Diene Type | Predicted Relative Rate | Predicted Major Product |

| 1,3-Butadiene | Unsubstituted | 1.0 (Reference) | 1-(Bromoselanyl)-1,2-dihydropyridine |

| Isoprene (2-Methyl-1,3-butadiene) | Electron-Rich | > 1.0 | 1-(Bromoselanyl)-4-methyl-1,2-dihydropyridine |

| Cyclopentadiene | Conformationally Locked (cisoid) | >> 1.0 | 5-(Bromoselanyl)-5-azabicyclo[2.2.1]hept-2-ene |

| 1,3-Pentadiene | Asymmetric | > 1.0 | A mixture of regioisomers, favoring substitution at the terminal position. |

[3+2] Dipolar Cycloaddition

In [3+2] cycloadditions, a 1,3-dipole reacts with a dipolarophile (the 2π component) to form a five-membered heterocyclic ring. This compound is an ideal candidate to act as a dipolarophile due to its activated C≡N bond. The feasibility of these reactions is readily explained by FMO theory, which predicts a favorable interaction between the Highest Occupied Molecular Orbital (HOMO) of the 1,3-dipole and the LUMO of the dipolarophile (SeBrCN).

Reaction with Organic Azides (R-N₃): The reaction of SeBrCN with an organic azide (B81097) is predicted to produce a 1,2,3-triazole ring. This click-type reaction would be highly efficient, yielding a product substituted with both the azide's organic moiety and the BrSe- group, providing a direct route to complex selenium-containing heterocycles.

Reaction with Nitrile Oxides (R-CNO): Similarly, reaction with a nitrile oxide would lead to the formation of a 1,2,4-oxadiazole (B8745197) ring. The regiochemistry would place the BrSe- group on the nitrogen atom of the resulting heterocycle.

Table 2: Hypothetical Frontier Molecular Orbital (FMO) Analysis for [3+2] Cycloaddition

This table presents hypothetical energy values to illustrate the FMO interactions driving the reaction between a generic 1,3-dipole and SeBrCN. The low-lying LUMO of SeBrCN is key to its high predicted reactivity.

| Species | Molecular Orbital | Predicted Energy (eV) | Role in Reaction |

| SeBrCN | LUMO (π* C≡N) | -1.5 | Dipolarophile (Acceptor) |

| SeBrCN | HOMO (π C≡N) | -11.8 | Dipolarophile (Donor) |

| Phenyl Azide (Generic 1,3-Dipole) | LUMO | +0.5 | 1,3-Dipole (Acceptor) |

| Phenyl Azide (Generic 1,3-Dipole) | HOMO | -9.2 | 1,3-Dipole (Donor) |

| Dominant Interaction | HOMO(Azide) → LUMO(SeBrCN) | ΔE = 7.7 eV | Favorable Interaction |

Note: Energy values are illustrative to demonstrate the principle of HOMO-LUMO gap minimization.

Ene Reactions

The ene reaction is a pericyclic process involving an alkene with an allylic hydrogen (the "ene") and a species with a π-bond (the "enophile"). SeBrCN, with its electrophilic C≡N bond, is a strong candidate for an enophile. In a hypothetical reaction with a simple ene like propene, the reaction would proceed via a six-membered cyclic transition state. This would involve the formation of a new C-C sigma bond, the transfer of the allylic hydrogen to the nitrogen atom of the nitrile, and a shift of the ene's π-bond. The product would be an N-(bromoselanyl)allylamine derivative, demonstrating a powerful method for C-H functionalization.

[2+2] Photocycloaddition

While thermally forbidden by the Woodward-Hoffmann rules, [2+2] cycloadditions can be induced under photochemical conditions. The irradiation of a mixture of an alkene and SeBrCN with UV light could potentially excite the C≡N π-system, allowing it to undergo a [2+2] cycloaddition. This would result in the formation of a highly strained, four-membered azetine ring bearing a BrSe- substituent. Such reactions are often less selective and lower-yielding than their thermal counterparts but represent another potential reactive pathway for this versatile compound.

Advanced Characterization Techniques Theoretical and Potential Experimental

Spectroscopic Characterization (IR, Raman, NMR) in Solution and Solid State

Spectroscopic techniques are powerful tools for elucidating the molecular structure and electronic environment of selenium bromide cyanide. Infrared (IR) and Raman spectroscopy can probe the vibrational modes of the molecule, providing insights into the bond strengths and functional groups present. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly of the NMR-active nuclei ¹³C and ⁷⁷Se, can offer detailed information about the connectivity of atoms and the electronic environment around the selenium and carbon atoms.

Although specific experimental IR and Raman spectra for this compound are not found in the reviewed literature, the expected vibrational modes can be predicted. For a non-linear triatomic molecule like SeBrCN, there are 3N-6 = 3 fundamental vibrational modes (where N is the number of atoms). These correspond to the C≡N stretching, the Se-C stretching, and the Br-Se-C bending vibrations.

The most characteristic and intense absorption in the IR spectrum is expected to be the cyanide (C≡N) stretching vibration. In organic selenocyanates (R-SeCN), this bond typically appears in the range of 2140-2160 cm⁻¹. nih.gov For instance, in a study of various synthetic selenocyanates, the C≡N stretching frequency (ν(C≡N)) was consistently observed in this region, such as at 2141 cm⁻¹ for methyl (Z)-3-phenyl-2-(selenocyanatomethyl)acrylate. nih.gov Similarly, for ethyl selenocyanate (B1200272), the ν(C≡N) is observed at approximately 2155 cm⁻¹. libretexts.org Therefore, a strong absorption band in this region would be a key indicator for the presence of the selenocyanate group in SeBrCN.

The Se-C stretching vibration is expected at a lower frequency. In compounds like ethyl methyl selenide, vibrational assignments have been made with the support of normal coordinate calculations. researchgate.net For selenocyanate compounds, the Se-C stretch is generally found in the range of 500-600 cm⁻¹. researchgate.net

In Raman spectroscopy, the C≡N stretch is also expected to be a strong and sharp band. Raman and IR spectroscopy are complementary techniques governed by different selection rules; vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice-versa. wikipedia.org For SeBrCN, both the C≡N and Se-C stretching modes are expected to be Raman active.

Table 5.5.1.1: Predicted Vibrational Modes for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| C≡N Stretch | 2140 - 2160 | Strong | Strong |

| Se-C Stretch | 500 - 600 | Medium | Medium-Strong |

| Br-Se-C Bend | < 400 | Medium-Weak | Medium-Weak |

Note: The data in this table is predicted based on values for analogous compounds and general spectroscopic principles, as direct experimental data for this compound is not available in the surveyed literature.

In the absence of experimental data for this compound, computational chemistry provides a powerful tool for predicting its spectroscopic properties. researchgate.net Modern computational methods, such as Density Functional Theory (DFT), can be used to calculate the vibrational frequencies and intensities of molecules with a high degree of accuracy. researchgate.net Such calculations for SeBrCN would involve geometry optimization to find the most stable molecular structure, followed by a frequency calculation to determine the vibrational modes.

The correlation of such predicted data with potential future experimental findings would be crucial for a definitive assignment of the spectral features. For example, if an experimental IR spectrum of SeBrCN were to be obtained, the observed absorption bands could be compared with the calculated frequencies from DFT. A good agreement between the experimental and theoretical values would provide strong evidence for the correct identification and structural characterization of the compound. Discrepancies between the predicted and experimental data could, in turn, point to environmental effects, such as solvent interactions or solid-state packing forces, that are not accounted for in the gas-phase theoretical calculations.

Solution-state NMR spectroscopy is a highly valuable technique for the structural elucidation of molecules in solution. For this compound, both ¹³C and ⁷⁷Se NMR would provide critical information.

¹³C NMR Spectroscopy: The carbon atom of the cyanide group is expected to have a characteristic chemical shift in the ¹³C NMR spectrum. In organic selenocyanates, the cyanide carbon typically resonates in the range of 100-120 ppm. nih.govstanford.edu For example, the cyanide carbon in 3-indole selenocyanate appears at 102.06 ppm. stanford.edu In selenium dicyanide (Se(CN)₂), the ¹³C signal is observed at 103.7 ppm in DMSO-d₆. mdpi.com Based on these analogies, the ¹³C chemical shift for SeBrCN is predicted to be in a similar range.

⁷⁷Se NMR Spectroscopy: The ⁷⁷Se nucleus has a wide chemical shift range, making ⁷⁷Se NMR a very sensitive probe of the electronic environment around the selenium atom. huji.ac.il The chemical shift is highly dependent on the nature of the substituents attached to the selenium. For selenenyl bromides (R-Se-Br), the ⁷⁷Se chemical shifts are found in a specific region. organicchemistrydata.orgorganicchemistrydata.org For instance, in a study of selenium halides, it was noted that the ⁷⁷Se chemical shift is very sensitive to the halogen attached. researchgate.net While a specific value for SeBrCN is not available, it is expected to be in the general region for selenenyl halides, likely influenced by the electronegativity of both the bromine and the cyanide group. In selenenyl chlorides, ⁷⁷Se chemical shifts have been reported, and a downfield shift is generally observed with increasing electronegativity of the substituent. ias.ac.in Given that bromine is less electronegative than chlorine, the ⁷⁷Se chemical shift of SeBrCN might be expected to be at a slightly higher field (less deshielded) compared to its chlorine analogue, selenium chloride cyanide. chemeo.com

Solution-state NMR could also be used to study dynamic processes such as ligand exchange reactions. For instance, if SeBrCN were in a solution containing other halides, ⁷⁷Se NMR could potentially be used to observe the formation of mixed halide species in equilibrium, a phenomenon that has been studied for other selenium halides. researchgate.netcdnsciencepub.com

Table 5.5.3.1: Predicted NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift Range (ppm) | Basis for Prediction |

|---|---|---|

| ¹³C | 100 - 120 | Data from organic selenocyanates and selenium dicyanide. stanford.edumdpi.com |

| ⁷⁷Se | Varies (within selenenyl halide region) | General data for selenenyl halides. organicchemistrydata.orgorganicchemistrydata.org |

Note: The data in this table is predicted based on values for analogous compounds and general spectroscopic principles, as direct experimental data for this compound is not available in the surveyed literature.

Future Research Directions and Unexplored Avenues

Exploration of New Synthetic Pathways for Selenium Bromide Cyanide

The synthesis of this compound remains a significant challenge, necessitating the development of novel and efficient preparatory routes. Current knowledge of selenium halide and pseudohalide chemistry can inform these new pathways. wikipedia.orgthieme-connect.de One potential approach involves the controlled reaction of selenium tetrabromide (SeBr₄) with a stoichiometric amount of a cyanide source, such as trimethylsilyl (B98337) cyanide ((CH₃)₃SiCN). This method has been attempted for the synthesis of other selenium(IV) cyanides from selenium tetrafluoride (SeF₄). researchgate.net

Another promising avenue is the direct reaction of elemental selenium with cyanogen (B1215507) bromide (BrCN). thieme-connect.de The reaction of elemental selenium with cyanides is a known method for producing selenocyanates, such as potassium selenocyanate (B1200272) (KSeCN). wikipedia.orgwikipedia.org Investigating the conditions under which elemental selenium might react with cyanogen bromide could yield a direct and atom-economical synthesis.

Furthermore, leveraging the chemistry of selenium dihalides offers another route. Metastable solutions of selenium dichloride (SeCl₂) and selenium dibromide (SeBr₂) can be prepared in situ and used as reagents. wikipedia.orgacs.org A possible pathway could involve the reaction of in situ generated selenium dibromide with a metal cyanide, carefully controlling the reaction conditions to favor the formation of the mixed halide-cyanide product over disproportionation or formation of selenium dicyanide.

Investigation of Solution-Phase Behavior and Reaction Dynamics

The behavior of this compound in solution is largely unknown and represents a critical area of study. Selenium dihalides are known to be unstable in solution, often undergoing disproportionation. wikipedia.orgacs.org It is highly probable that this compound exhibits similar instability. A detailed investigation into its solution-phase dynamics is crucial for its application in synthesis.

Key research questions include its solubility in various organic solvents, its stability over time, and the nature of its decomposition products. Techniques such as ⁷⁷Se Nuclear Magnetic Resonance (NMR) spectroscopy would be invaluable for monitoring the species present in solution, potentially identifying equilibrium states between this compound, selenium dihalides, and selenium dicyanide. acs.orgnih.gov Studies on related titanocene(III) pseudohalide complexes have demonstrated the utility of spectroscopic methods in understanding solution dynamics, such as the formation of anionic species. rsc.org

Study of Reactivity in Different Solvents and Conditions

The reactivity of this compound is expected to be rich, given its potential to act as a source of electrophilic selenium. Selenenyl halides are known to be potent electrophiles used in a variety of organic transformations. pageplace.dewiley-vch.de The reactivity of this compound should be systematically studied in a range of solvents with varying polarities and coordinating abilities.

Non-coordinating solvents like hexane (B92381) or carbon tetrachloride might preserve the molecular integrity of the compound, favoring reactions initiated by the electrophilic selenium center. In contrast, coordinating solvents such as tetrahydrofuran (B95107) (THF) or acetonitrile (B52724) could form adducts, potentially stabilizing the reagent or altering its reaction pathways. acs.org The influence of temperature and the presence of Lewis acids or bases on its reactivity profile are also important avenues for investigation, which could modulate its stability and synthetic utility.

Application of Advanced Spectroscopic Techniques for Real-Time Analysis

To overcome the challenges posed by the likely instability of this compound, the application of advanced, in situ spectroscopic techniques is essential. semanticscholar.org These methods can provide real-time structural and quantitative information without the need for isolation.

⁷⁷Se NMR Spectroscopy : This technique is highly sensitive to the chemical environment of the selenium atom and is the premier tool for identifying selenium-containing species in solution. acs.orgnih.gov Real-time ⁷⁷Se NMR could be used to monitor the formation of this compound and track its subsequent reactions or decomposition.

Raman Spectroscopy : This vibrational spectroscopy technique is well-suited for studying unstable species in solution and in the solid state. It could provide characteristic frequencies for the Se-Br and Se-CN bonds, helping to confirm the structure and monitor reactions. acs.org